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Compound of Interest

Compound Name: UR-MB108

Cat. No.: B11930178

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of UR-
MB108, a potent and selective inhibitor of the Breast Cancer Resistance Protein
(BCRP/ABCG2). The document details the binding site, summarizes key quantitative data, and
outlines the experimental methodologies used for its characterization, addressing the core
aspects of its interaction with this critical ABC transporter.

Executive Summary

UR-MB108 is a tariquidar-related triazole that has been identified as a highly potent and
selective inhibitor of the BCRP transporter, with an IC50 value in the nanomolar range.[1][2] Its
mechanism of action involves the inhibition of the transporter's ATPase activity, which is crucial
for the efflux of substrate molecules.[1][3] Structural and biophysical data suggest that UR-
MB108 and its analogs bind within the large, hydrophobic central cavity of BCRP, accessible
from the cytoplasm and inner leaflet of the cell membrane. This binding event locks the
transporter in an inward-facing conformation, thereby preventing the conformational changes
necessary for ATP hydrolysis and substrate transport.[1][3] The high stability of UR-MB108 in
plasma makes it a valuable tool for in vitro and in vivo studies of BCRP function.[1][2]

Quantitative Binding and Inhibition Data

The inhibitory potency of UR-MB108 on BCRP has been quantified through various in vitro
assays. The following table summarizes the key data points from published literature.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b11930178?utm_src=pdf-interest
https://www.benchchem.com/product/b11930178?utm_src=pdf-body
https://www.benchchem.com/product/b11930178?utm_src=pdf-body
https://www.benchchem.com/product/b11930178?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6379061/
https://www.researchgate.net/figure/Protocol-for-the-P-gp-BCRP-and-MRPs-microplate-screening-method_fig3_337051240
https://pmc.ncbi.nlm.nih.gov/articles/PMC6379061/
https://www.mdpi.com/2218-273X/14/2/231
https://www.benchchem.com/product/b11930178?utm_src=pdf-body
https://www.benchchem.com/product/b11930178?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6379061/
https://www.mdpi.com/2218-273X/14/2/231
https://www.benchchem.com/product/b11930178?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6379061/
https://www.researchgate.net/figure/Protocol-for-the-P-gp-BCRP-and-MRPs-microplate-screening-method_fig3_337051240
https://www.benchchem.com/product/b11930178?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11930178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Parameter Value Assay System  Substrate Reference
Hoechst 33342
IC50 79 nM Hoechst 33342 [1]12]
Transport Assay
ATPase- o
) ) ATPase Activity
Mechanism depressing - [1][3]
o Assay
inhibitor

. High for BCRP Cellular
Selectivity - [1]
(ABCG2) Transport Assays

The UR-MB108 Binding Site on BCRP

Direct high-resolution structural data for UR-MB108 in complex with BCRP is not yet available.
However, a cryo-electron microscopy (cryo-EM) structure of BCRP in complex with UR-MB136
(a close, PEGylated analog of UR-MB108) provides significant insights into the binding site.[1]
Given the structural similarity and comparable thermostabilization effects on BCRP, it is inferred
that UR-MB108 binds in a similar fashion.[1][3]

The binding site is a large, hydrophobic, and flexible cavity located in the transmembrane
domain (TMD) of the BCRP homodimer, accessible from the cytoplasm. This central cavity is
lined by residues from transmembrane helices (TMs) 1, 2, and 5 of both monomers.

Key Interacting Residues (inferred from UR-MB136 cryo-EM structure):
e TM1: Phenylalanine 432, Phenylalanine 439

e TM2: Isoleucine 405, Leucine 409

e TMb5: Valine 546, Leucine 554, Phenylalanine 558

The inhibitor occupies the central cavity, making extensive hydrophobic and van der Waals
contacts with these residues. This binding mode physically obstructs the substrate-binding
pocket and prevents the "tweezer-like" motion of the TMDs that is necessary for the transition
to an outward-facing conformation and subsequent substrate efflux.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6379061/
https://www.researchgate.net/figure/Protocol-for-the-P-gp-BCRP-and-MRPs-microplate-screening-method_fig3_337051240
https://pmc.ncbi.nlm.nih.gov/articles/PMC6379061/
https://www.mdpi.com/2218-273X/14/2/231
https://pmc.ncbi.nlm.nih.gov/articles/PMC6379061/
https://www.benchchem.com/product/b11930178?utm_src=pdf-body
https://www.benchchem.com/product/b11930178?utm_src=pdf-body
https://www.benchchem.com/product/b11930178?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6379061/
https://www.benchchem.com/product/b11930178?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6379061/
https://www.mdpi.com/2218-273X/14/2/231
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11930178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

This section details the methodologies for the key experiments used to characterize the
interaction of UR-MB108 with BCRP.

BCRP Inhibition Assessment: Hoechst 33342 Efflux
Assay

This assay measures the ability of a compound to inhibit the BCRP-mediated efflux of the

fluorescent substrate Hoechst 33342 from cells overexpressing the transporter.

Materials:

o HEK293 cells stably overexpressing human BCRP (HEK293-BCRP) and parental HEK293

cells.

Hoechst 33342 dye.

UR-MB108 and other test compounds.

Cell culture medium (e.g., DMEM with 10% FBS).
Hanks' Balanced Salt Solution (HBSS).

Multi-well plate reader with fluorescence detection (Ex/Em ~350/460 nm).

Procedure:

Cell Seeding: Seed HEK293-BCRP and parental HEK293 cells in a 96-well plate at a
suitable density and allow them to adhere overnight.

Compound Incubation: Pre-incubate the cells with various concentrations of UR-MB108 or
control compounds in HBSS for 30-60 minutes at 37°C.

Substrate Loading: Add Hoechst 33342 (final concentration typically 1-5 uM) to all wells and
incubate for a further 60-90 minutes at 37°C.

Washing: Wash the cells with ice-cold HBSS to remove extracellular dye.
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e Fluorescence Measurement: Measure the intracellular fluorescence of Hoechst 33342 using
a plate reader.

o Data Analysis: Subtract the background fluorescence of the parental cells from the HEK293-
BCRP cells. Plot the fluorescence intensity against the inhibitor concentration and fit the data
to a sigmoidal dose-response curve to determine the IC50 value.

Mechanism of Action: BCRP ATPase Activity Assay

This assay determines the effect of UR-MB108 on the ATP hydrolysis rate of BCRP, which is
coupled to substrate transport.

Materials:

Membrane vesicles from Sf9 insect cells or mammalian cells overexpressing human BCRP.

ATP, MgClI2, and other buffer components (e.g., MOPS, KCI).

UR-MB108.

Phosphate detection reagent (e.g., Malachite Green-based).

Spectrophotometer.

Procedure:

Reaction Setup: In a 96-well plate, combine BCRP-containing membrane vesicles with a
reaction buffer containing MgClI2 and varying concentrations of UR-MB108.

e Pre-incubation: Pre-incubate the mixture for 5-10 minutes at 37°C.
« Initiation of Reaction: Start the reaction by adding a defined concentration of ATP.

 Incubation: Incubate the reaction for a specific time (e.g., 20-30 minutes) at 37°C, allowing
ATP hydrolysis to occur.

o Termination and Detection: Stop the reaction by adding a quenching solution (e.g., SDS).
Add the phosphate detection reagent, which forms a colored complex with the inorganic
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phosphate released from ATP hydrolysis.

o Absorbance Measurement: Measure the absorbance of the colored product at the
appropriate wavelength (e.g., ~620 nm).

o Data Analysis: Generate a standard curve using known concentrations of inorganic
phosphate. Calculate the amount of phosphate released in the presence of UR-MB108 and
compare it to the basal ATPase activity (without inhibitor) and stimulated activity (with a
known BCRP substrate).

Target Engagement: Thermal Shift Assay (TSA)

TSA is used to assess the direct binding of a ligand to a protein by measuring the change in the
protein's thermal stability upon ligand binding.

Materials:

Purified BCRP protein.

SYPRO Orange fluorescent dye.

UR-MB108.

Buffer for protein stabilization.

Real-time PCR instrument capable of performing a melt curve analysis.
Procedure:

o Reaction Mixture Preparation: In a PCR plate, prepare a reaction mixture containing the
purified BCRP protein, SYPRO Orange dye, and either UR-MB108 or a vehicle control in a
suitable buffer.

o Thermal Denaturation: Place the plate in a real-time PCR instrument and subject it to a
temperature gradient (e.g., from 25°C to 95°C) with incremental temperature increases.

e Fluorescence Monitoring: Monitor the fluorescence of SYPRO Orange in real-time. As the
protein unfolds, the dye binds to the exposed hydrophobic regions, leading to an increase in
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fluorescence.

o Data Analysis: Plot the fluorescence intensity against temperature to generate a melting
curve. The midpoint of the transition, the melting temperature (Tm), is determined from the
peak of the first derivative of the curve. A shift in the Tm in the presence of UR-MB108
compared to the control indicates direct binding and stabilization of the protein.

Visualizations

The following diagrams illustrate the conceptual workflows and relationships described in this
guide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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